molecular formula C20H23NO3S B12165425 7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one

7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one

Cat. No.: B12165425
M. Wt: 357.5 g/mol
InChI Key: OELNENRGDZBHDO-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[221]heptan-2-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-2-one with 2-naphthylamine and a sulfonylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dimethyl-1-{[(phenylsulfonyl)methyl]}bicyclo[2.2.1]heptan-2-one
  • 7,7-Dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-ol

Uniqueness

7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one is unique due to the presence of the 2-naphthylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-naphthalen-2-ylmethanesulfonamide

InChI

InChI=1S/C20H23NO3S/c1-19(2)16-9-10-20(19,18(22)12-16)13-25(23,24)21-17-8-7-14-5-3-4-6-15(14)11-17/h3-8,11,16,21H,9-10,12-13H2,1-2H3

InChI Key

OELNENRGDZBHDO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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